molecular formula C15H12N6 B3097948 1,3,5-Tri(4-pyrazolyl)benzene CAS No. 1325728-09-3

1,3,5-Tri(4-pyrazolyl)benzene

Cat. No. B3097948
CAS RN: 1325728-09-3
M. Wt: 276.3 g/mol
InChI Key: KPOMEKVZZCIYOE-UHFFFAOYSA-N
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Description

1,3,5-Tri(4-pyrazolyl)benzene, also known as H3BTP or 1,3,5-benzenetris(pyrazolate), is a compound with the molecular formula C15H12N6 . It is soluble in DMF and DMSO .


Synthesis Analysis

The synthesis of 1,3,5-Tri(4-pyrazolyl)benzene involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Nickel-catalysed polycondensation reactions of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines have been used to afford the corresponding triarylamines in good yields .


Molecular Structure Analysis

The molecular structure of 1,3,5-Tri(4-pyrazolyl)benzene consists of a benzene ring with three pyrazolyl groups attached at the 1, 3, and 5 positions . The InChI code for this compound is 1S/C15H12N6/c1-10(13-4-16-17-5-13)2-12(15-8-20-21-9-15)3-11(1)14-6-18-19-7-14/h1-9H,(H,16,17)(H,18,19)(H,20,21) .


Chemical Reactions Analysis

1,3,5-Tri(4-pyrazolyl)benzene has been used in the construction of luminescent microporous organic polymers (LMOPs) through Heck coupling reactions with aromatic halides . The oxidation of these materials creates dications diradicals that are stable over several minutes at room temperature .


Physical And Chemical Properties Analysis

1,3,5-Tri(4-pyrazolyl)benzene has a molecular weight of 276.3 . It is soluble in DMF and DMSO .

Safety And Hazards

The compound has been classified with Hazard Statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, contact with skin and eyes, and dust formation .

Future Directions

1,3,5-Tri(4-pyrazolyl)benzene has potential usage in gas storage, gas separation, and catalysis as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal organic frameworks (MOFs) .

properties

IUPAC Name

4-[3,5-bis(1H-pyrazol-4-yl)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6/c1-10(13-4-16-17-5-13)2-12(15-8-20-21-9-15)3-11(1)14-6-18-19-7-14/h1-9H,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOMEKVZZCIYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=CNN=C2)C3=CNN=C3)C4=CNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tri(4-pyrazolyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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